2-Thiophenemethanethiol

Description

Structural Classification and Nomenclature

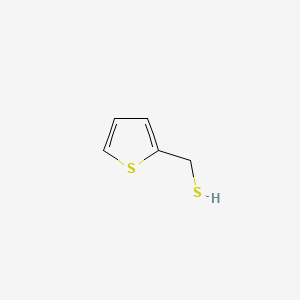

2-Thiophenemethanethiol is classified as a heteroaromatic compound. foodb.cahmdb.ca Specifically, it is a derivative of thiophene (B33073), a five-membered aromatic ring containing one sulfur atom. numberanalytics.com The presence of the methanethiol (B179389) (-CH2SH) group attached to the second carbon of the thiophene ring defines its specific identity.

The systematic IUPAC name for this compound is (thiophen-2-yl)methanethiol. nih.gov It is also commonly referred to by other names such as 2-thenyl mercaptan and thiophene-2-methanethiol. nih.govnist.gov

| Identifier | Value |

| IUPAC Name | (Thiophen-2-yl)methanethiol |

| CAS Number | 6258-63-5 |

| Molecular Formula | C5H6S2 |

| Molecular Weight | 130.231 g/mol |

A table showing the chemical identifiers for this compound.

Historical Context of Thiophene Chemistry Research

The parent compound, thiophene, was first discovered in 1882 by Victor Meyer as a contaminant in benzene (B151609) derived from coal tar. wikipedia.orgnih.gov Initially, a reaction involving isatin (B1672199) and sulfuric acid with crude benzene, which produced a blue dye called indophenin, was thought to be a characteristic reaction of benzene. wikipedia.orgnih.gov However, Meyer later isolated thiophene as the substance actually responsible for this color change. wikipedia.orgnih.gov

This discovery marked the beginning of extensive research into thiophene and its derivatives. numberanalytics.com Thiophene's structural similarity to benzene, yet with distinct chemical properties, made it a subject of significant interest in organic chemistry. wikipedia.orgbritannica.com Early research focused on understanding its aromaticity and reactivity, which are influenced by the presence of the sulfur atom in the ring. numberanalytics.com Over the years, the development of various synthetic methods, such as the Paal-Knorr synthesis and the Gewald reaction, has enabled the creation of a wide array of thiophene derivatives. wikipedia.org These compounds have become important building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics. numberanalytics.comnumberanalytics.com

Significance of the Thiol Functional Group in Thiophene Derivatives

The thiol, or sulfhydryl (-SH), group is the sulfur analog of an alcohol's hydroxyl (-OH) group. wikipedia.org When attached to a thiophene ring, as in this compound, the thiol group imparts specific reactivity and properties to the molecule.

Thiols are known for their ability to undergo oxidation to form disulfides (R-S-S-R) or, with stronger oxidizing agents, sulfonic acids (RSO3H). wikipedia.org The thiol group in thiophene derivatives can also act as a nucleophile. For instance, the reaction of thiophene with butyl lithium yields 2-lithiothiophene, which can then react with electrophiles to introduce a thiol group. wikipedia.org

The presence of the thiol functional group is crucial in various applications. In coordination chemistry, thiophene derivatives containing thiol and imine groups can form stable metal complexes. taylorandfrancis.com Furthermore, the reactivity of the thiol group is exploited in the synthesis of more complex molecules. For example, this compound serves as a precursor in the synthesis of certain anti-inflammatory drugs. chemicalbook.com The ability of the thiol group to form thioesters and participate in other coupling reactions makes it a valuable functional group in the development of new materials and pharmacologically active compounds. taylorandfrancis.commdpi.com

Structure

3D Structure

Propriétés

IUPAC Name |

thiophen-2-ylmethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6S2/c6-4-5-2-1-3-7-5/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZQHDFWKVMZOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40211618 | |

| Record name | Thenyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

166.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Thiophenemethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly | |

| Record name | 2-Thiophenemethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6258-63-5 | |

| Record name | 2-Thiophenemethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6258-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thenyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006258635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thenyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene-2-methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THENYL MERCAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JML279XS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Thiophenemethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Biotransformation Pathways

Established Synthetic Methodologies

Classical organic synthesis provides several reliable routes to 2-thiophenemethanethiol, primarily involving the functionalization of the thiophene (B33073) ring.

Sulfurization of Thienylmagnesium Bromide and Acidification

One established method involves the use of a Grignard reagent, 2-thienylmagnesium bromide. orgsyn.orglookchem.com This process begins with the formation of the Grignard reagent from an appropriate bromothiophene precursor and magnesium metal in an anhydrous ether solvent. researchgate.net This organometallic intermediate is then reacted with elemental sulfur, a process known as sulfurization, to introduce the sulfur atom onto the thiophene ring. The subsequent acidification of the reaction mixture yields 2-thiophenethiol, a closely related precursor which can be further modified to this compound. orgsyn.org This route is noted for its good yields, often in the range of 65-70%. orgsyn.org

In Situ Reduction of 2-Thienylsulfonyl Chloride

An alternative synthetic strategy is the in situ reduction of 2-thienylsulfonyl chloride. orgsyn.org This method utilizes zinc dust and sulfuric acid to directly reduce the sulfonyl chloride functional group to the corresponding thiol. This approach provides a different pathway to the thiophene thiol core structure, which is a key intermediate for this compound. orgsyn.org

General Methods for Alkyl and Aryl Thiol Synthesis from Halides

General principles of organic synthesis for forming thiols are also applicable. A widely used method involves the SN2 reaction between an alkyl halide and a sulfur nucleophile. libretexts.orgjmaterenvironsci.com Typically, the hydrosulfide (B80085) anion (-SH) is used to displace a halide from an appropriate alkyl halide. libretexts.org To prevent the formation of a sulfide (B99878) byproduct from a second reaction, thiourea (B124793) is often employed as the nucleophile. This forms an alkyl isothiourea salt intermediate, which is then hydrolyzed with a base to produce the desired thiol. libretexts.org This versatile reaction can be adapted for the synthesis of a wide array of alkyl and aryl thiols, including the precursor to this compound. orgsyn.orgpearson.com

Biotransformation Processes for this compound Generation

Biocatalytic methods, particularly using whole-cell systems like baker's yeast (Saccharomyces cerevisiae), offer a green alternative for producing thiols. These processes leverage the natural enzymatic machinery of microorganisms. acs.orgacs.org

Bioconversion from Cysteine-Aldehyde Conjugates via Baker's Yeast

Baker's yeast can catalyze the transformation of cysteine-aldehyde conjugates into valuable thiols, including this compound. nih.govresearchgate.net The process begins with the preparation of a cysteine-2-thiophene carboxaldehyde conjugate. acs.org When this conjugate is incubated with whole-cell baker's yeast, the yeast's enzymatic systems, potentially involving β-(C-S) lyase activity, cleave the carbon-sulfur bond to release the free thiol. acs.orgresearchgate.net In a study, the bioconversion of the cysteine-2-thiophene carboxaldehyde conjugate was performed at 30°C, yielding this compound after 40 hours of incubation. acs.org This method has been successfully used to produce a variety of thiols, demonstrating the versatile bioconversion capacity of baker's yeast. acs.orgnih.gov

Influence of Reaction Parameters on Biotransformation Yield and Kinetics (pH, Incubation Mode, Substrate Concentration)

The efficiency and speed of the biotransformation process are significantly influenced by key reaction parameters. nih.govresearchgate.net Studies on the generation of a similar compound, 2-furfurylthiol, have shown that optimizing these conditions is crucial for maximizing yield. acs.org

pH: The pH of the incubation medium has a strong effect on the enzymatic activities of the yeast. For the conversion of cysteine-aldehyde conjugates, a pH of 8.0 was found to be optimal, leading to higher product yields compared to more acidic or neutral conditions. acs.orgnih.govresearchgate.net The enzymatic activities involved are highly sensitive to hydrogen-ion concentration. nih.gov

Incubation Mode: The presence or absence of oxygen is a critical factor. Anaerobic (oxygen-free) conditions have been shown to be superior for the generation of thiols from cysteine-aldehyde conjugates, resulting in significantly higher yields compared to aerobic incubations. acs.orgnih.gov

Substrate Concentration: The initial concentration of the cysteine-aldehyde conjugate also impacts the reaction. A substrate concentration of 20 mM was found to be optimal for producing 2-furfurylthiol, yielding 28% after 48 hours. acs.org However, doubling this concentration to 40 mM led to a significant drop in yield to 6% and slowed the reaction kinetics, indicating that higher substrate concentrations can inhibit the enzymatic processes of the baker's yeast. acs.org For the generation of this compound specifically, a yield of 22% was achieved. acs.orgnih.gov

Table 1: Effect of pH on 2-Furfurylthiol Biogeneration Yield

This table illustrates the impact of varying pH levels on the yield of 2-furfurylthiol, a related thiol, generated via baker's yeast biotransformation, highlighting the optimal conditions for the enzymatic process. researchgate.net

| pH | Yield (%) |

| 6.0 | ~15 |

| 6.9 | ~28 |

| 8.0 | 37 |

| 9.0 | ~20 |

Table 2: Biotransformation Yield of Various Thiols from Cysteine-Aldehyde Conjugates

This table presents the yields of different thiols, including this compound, produced from their corresponding cysteine-aldehyde conjugates by baker's yeast, showcasing the versatility of this bioconversion method. nih.gov

| Thiol Produced | Yield (%) |

| 2-Furfurylthiol | 37 |

| 5-Methyl-2-furfurylthiol | 11 |

| Benzylthiol | 8 |

| This compound | 22 |

| 3-Methyl-2-thiophenemethanethiol | 3 |

| 2-Pyrrolemethanethiol | 6 |

Table 3: List of Chemical Compounds

Enzymatic Mechanisms in Thiol Bioproduction (e.g., Carbon-Sulfur Lyases)

The bioproduction of thiols, including potentially this compound, can be understood through the action of a class of enzymes known as carbon-sulfur lyases (C-S lyases). Specifically, cysteine S-conjugate β-lyases (EC 4.4.1.13) are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the cleavage of a carbon-sulfur bond. nih.govnih.gov This enzymatic reaction is a key step in the metabolism of various sulfur-containing compounds. nih.govresearchgate.net

The general mechanism involves a β-elimination reaction. The substrate for this reaction is a cysteine S-conjugate, which consists of a cysteine molecule attached to an organic moiety (R-group) via a sulfur atom. mdpi.comnih.gov The C-S lyase breaks the bond between the sulfur atom and the β-carbon of the cysteine backbone. mdpi.com This cleavage results in the formation of three products: a free thiol (R-SH), pyruvate (B1213749), and ammonia. nih.govnih.gov

An L-cysteine-S-conjugate + H₂O → a thiol + NH₃ + pyruvate wikipedia.org

While direct enzymatic synthesis of this compound is not extensively documented, the mechanism of C-S lyases suggests a plausible pathway. If a precursor molecule, such as an S-(2-thenyl)-L-cysteine conjugate, is available, a C-S lyase could act upon it to release this compound. These enzymes are known for their role in generating flavor compounds in various foods and beverages by releasing volatile thiols from non-volatile cysteine-S-conjugate precursors. mdpi.comnih.gov The substrate specificity of these enzymes can be broad, and various microbial and plant C-S lyases have been identified that act on a range of cysteine conjugates. nih.govacs.org

Formation under Simulated Abiotic Conditions

Scientific studies have demonstrated that thiophene and its derivatives can form abiotically under conditions simulating volcanic hydrothermal environments. nih.gov These experiments show that simple precursor molecules can react to form more complex organic compounds without biological intervention. In these simulations, thiophenes are generated from the reaction of acetylene (B1199291) (C₂H₂) with transition metal sulfides, particularly nickel sulfide (NiS), in an aqueous environment at elevated temperatures. nih.govresearchgate.net

Research conducted under simulated hydrothermal conditions shows the formation of thiophene and other derivatives at 105°C. nih.gov The reaction involves bubbling acetylene gas through an aqueous suspension containing a freshly precipitated transition metal sulfide. The yield of thiophene is notably dependent on the pH of the solution, with optimal formation occurring under specific pH conditions. nih.gov These findings are significant as they present a plausible non-biological pathway for the presence of thiophenes in geological settings on Earth and potentially other planets. nih.govresearchgate.net

Transition metals play a crucial catalytic role in the abiotic synthesis of thiophenes and their derivatives. nih.gov In simulated hydrothermal settings, metal sulfides such as nickel sulfide (NiS), cobalt sulfide (CoS), and iron sulfide (FeS) have been shown to facilitate the formation of thiophene from acetylene. nih.gov Among these, nickel sulfide has been identified as a particularly effective catalyst for this transformation. nih.gov

The proposed mechanism suggests that the sulfur atom of the metal sulfide reacts with two molecules of acetylene. nih.gov This process is thought to proceed via a concerted, one-step mechanism, leading to an intermediate such as divinyl sulfide. This intermediate is likely unstable under the reaction conditions and rapidly converts to thiophene through dehydrogenation. nih.gov The catalytic surface of the metal sulfide is essential for bringing the reactants together and lowering the activation energy of the reaction. This catalytic process highlights the importance of minerals in prebiotic chemical evolution, providing pathways for the formation of biologically relevant organic molecules from simple precursors. nih.govresearchgate.net

Interactive Data Table: Abiotic Synthesis of Thiophene

| Reactants | Catalyst | Temperature (°C) | Environment | Key Products |

| Acetylene, Water | Nickel Sulfide (NiS) | 105 | Aqueous, Hydrothermal | Thiophene, Thiophene derivatives |

| Acetylene, Water | Cobalt Sulfide (CoS) | 105 | Aqueous, Hydrothermal | Thiophene |

| Acetylene, Water | Iron Sulfide (FeS) | 105 | Aqueous, Hydrothermal | Thiophene (lower yield) |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms and their connectivity within a molecule. For 2-Thiophenemethanethiol, ¹H and ¹³C NMR are the most utilized techniques.

The three protons on the thiophene (B33073) ring would likely appear as multiplets in the aromatic region of the spectrum, typically between δ 6.5 and 7.5 ppm. The precise chemical shifts and coupling patterns would be determined by their positions relative to the sulfur atom and the methanethiol (B179389) substituent. The methylene (B1212753) protons (—CH₂—SH) adjacent to the thiophene ring are expected to produce a singlet or a doublet (if coupled to the thiol proton) in the upfield region, likely between δ 3.5 and 4.5 ppm. The thiol proton (—SH) itself often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

For comparison, the ¹H NMR spectrum of the related compound 2-thiophene-ethanol shows signals for the thiophene ring protons at approximately δ 6.8-7.2 ppm and the methylene protons at δ 3.05 and 3.81 ppm. In 1,4-benzenedimethanethiol, the methylene protons appear at δ 3.69 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Thiophene Ring-H | 6.5 - 7.5 | Multiplet |

| -CH₂- | 3.5 - 4.5 | Singlet/Doublet |

| -SH | Variable | Broad Singlet |

Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy.

Similar to the ¹H NMR data, specific experimental ¹³C NMR data for this compound is scarce in the available literature. However, the expected chemical shifts can be estimated based on the known spectra of thiophene and related structures. The ¹³C NMR spectrum of this compound would show distinct signals for the carbon atoms of the thiophene ring and the methylene carbon.

The carbon atoms of the thiophene ring are expected to resonate in the aromatic region of the ¹³C NMR spectrum, typically between δ 120 and 140 ppm. The carbon atom attached to the methanethiol group would likely have a different chemical shift compared to the other ring carbons. The methylene carbon (—CH₂—SH) is anticipated to appear at a much higher field, likely in the range of δ 20 to 40 ppm. For instance, in thiophene itself, the ring carbons appear at around δ 125 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Thiophene Ring-C | 120 - 140 |

| -CH₂- | 20 - 40 |

Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Analysis

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. It is particularly useful for studying the interaction of this compound with metal surfaces, such as gold, where it can form self-assembled monolayers (SAMs).

When this compound is adsorbed on a gold surface, it typically forms a chemical bond between the sulfur atom of the thiol group and the gold atoms. This results in the formation of a gold-thiolate bond (Au-S-R). The thiophene ring and the methylene group form the outer part of the monolayer. The aromatic nature of the thiophene ring can lead to intermolecular π-π stacking interactions, which can influence the packing and orientation of the molecules in the SAM.

The thermal desorption behavior of aromatic thiol SAMs on gold has been investigated. uh.edu These studies reveal that the stability of the monolayer is influenced by the structure of the adsorbate. uh.edu The desorption process often occurs in two stages: an initial rapid desorption followed by a much slower desorption at higher temperatures. uh.edu The desorption can proceed through the breaking of the S-Au bond, leading to the release of the intact thiol molecule or disulfide species. The thermal stability of SAMs derived from aromatic thiols is generally high, with desorption occurring at elevated temperatures. For instance, studies on the thermal desorption of n-hexanethiol from Au(111) show that the monolayer is stable up to 373 K. core.ac.uk

XPS is highly effective in probing the chemical state of sulfur in the SAMs of this compound on gold. The S 2p core level spectrum provides a signature for the formation of the gold-thiolate bond. For unbound thiols, the S 2p₃/₂ binding energy is typically around 164 eV. thermofisher.com Upon chemisorption onto a gold surface, this binding energy shifts to a lower value, characteristically around 162 eV, which is indicative of the formation of a gold-thiolate species. thermofisher.comuh.edudiva-portal.org

The S 2p spectrum is composed of a doublet, S 2p₃/₂ and S 2p₁/₂, due to spin-orbit coupling. The analysis of the position and shape of these peaks can provide detailed information about the chemical environment of the sulfur atoms. In addition to the main thiolate peak, other sulfur species might be present, such as unbound thiols or oxidized sulfur species (e.g., sulfonates), which would appear at higher binding energies (around 166-169 eV). uh.edu

Table 3: Typical S 2p₃/₂ Binding Energies for Different Sulfur Species

| Sulfur Species | Typical S 2p₃/₂ Binding Energy (eV) |

|---|---|

| Thiol bound to gold (Au-S) | ~162.0 - 162.5 |

| Unbound Thiol (R-SH) | ~164.0 |

| Metal Sulfide (B99878) | ~161.5 |

| Metal Sulfate | ~169.0 |

Source: thermofisher.com

The photoelectron escape depth, also known as the inelastic mean free path (IMFP), is a measure of the average distance a photoelectron can travel through a material without losing energy. In the context of XPS analysis of SAMs, the escape depth determines the probing depth of the technique. For organic films like those formed by this compound, the escape depth is relatively short.

Estimations for alkanethiol monolayers suggest a photoelectron escape depth of approximately 5-8 Å for photoelectrons with kinetic energies around 15 eV. This means that the XPS signal is most sensitive to the outermost layers of the SAM. The finite escape depth has implications for the interpretation of XPS data, as the signals from atoms closer to the substrate will be attenuated more than those from atoms at the surface of the monolayer. This effect can be used to gain information about the orientation and packing of the molecules within the SAM.

Vibrational Spectroscopy: FTIR and Raman Spectroscopy

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. These methods are predicated on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups: the thiophene ring and the methanethiol moiety. Analysis of 2-substituted thiophene derivatives provides a basis for assigning these characteristic vibrations. iosrjournals.org

Key vibrational modes for the thiophene ring include C-H stretching, ring stretching, and C-S stretching. iosrjournals.org Heteroaromatic C-H stretching bands are typically observed in the region of 3100-3000 cm⁻¹. iosrjournals.org The aromatic ring stretching vibrations for 2-substituted thiophenes are generally found in the ranges of 1532-1514 cm⁻¹, 1454-1430 cm⁻¹, and 1367-1347 cm⁻¹. iosrjournals.org The C-S stretching modes within the thiophene ring have been identified at approximately 852 cm⁻¹ and 649 cm⁻¹. iosrjournals.org

The methanethiol group (-CH₂SH) also exhibits characteristic vibrational frequencies. The S-H stretching vibration is of particular interest and typically appears around 2600-2550 cm⁻¹. researchgate.netresearchgate.net This band can be of medium intensity in Raman spectra. researchgate.net The C-S stretching of the thiol group is expected in the fingerprint region of the spectrum.

Table 1: Characteristic Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Thiophene Ring | Aromatic C-H Stretch | 3100 - 3000 |

| Ring C=C Stretch | 1532 - 1347 | |

| Ring C-S Stretch | ~852, ~649 | |

| Methanethiol | S-H Stretch | 2600 - 2550 |

| CH₂ Scissoring | ~1450 | |

| C-S Stretch | 700 - 600 |

Note: These are approximate ranges based on literature for related compounds.

Vibrational spectroscopy is also instrumental in studying the conformational landscape and intermolecular interactions of this compound. The thiol group can act as both a hydrogen bond donor and acceptor, although sulfur-centered hydrogen bonds are generally weaker than those involving oxygen or nitrogen.

The frequency of the S-H stretching vibration is particularly sensitive to its environment. The formation of a hydrogen bond, where the thiol acts as a donor (S-H···A, where A is an acceptor atom), typically results in a red-shift (a shift to lower wavenumbers) and an increase in the intensity of the S-H stretching band. This phenomenon is a hallmark of hydrogen bonding and provides direct evidence of such interactions.

While specific studies on the conformational analysis and hydrogen bonding of isolated this compound are not extensively documented, analogies can be drawn from studies on other thiols. The presence of different conformers (rotational isomers) could lead to the appearance of distinct vibrational bands, particularly for the C-S and S-H stretching modes. The analysis of these spectral features, often aided by computational chemistry, can provide valuable information about the preferred molecular geometry and the nature of intermolecular forces.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a cornerstone for the identification and quantification of this compound, especially in complex mixtures. This technique measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition, as well as structural details through fragmentation analysis.

Given its volatility, this compound is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). In this technique, the compound is first separated from other components in a mixture by gas chromatography based on its boiling point and affinity for the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The electron ionization of this compound (C₅H₆S₂) results in a molecular ion (M⁺•) with an m/z of approximately 130. nist.govnih.gov The subsequent fragmentation of this molecular ion produces a characteristic mass spectrum. The most abundant fragment ion, known as the base peak, is observed at m/z 97. nih.gov This prominent fragment likely corresponds to the loss of the sulfhydryl group (-SH) and the formation of the stable thienylmethyl cation. Other significant fragments are observed at m/z 45 and the molecular ion peak at m/z 130. nih.gov

The retention index, a measure of where the compound elutes from the GC column relative to a series of n-alkanes, is another important parameter for identification. For this compound, reported Kovats retention indices vary depending on the type of GC column used, with values around 1105-1131 on semi-standard non-polar columns and 1639-1713 on standard polar columns. nih.gov

Table 2: Key Mass Spectral Data for this compound (Electron Ionization)

| Parameter | Value |

| Molecular Formula | C₅H₆S₂ |

| Molecular Weight | 130.23 g/mol |

| m/z of Molecular Ion (M⁺•) | 130 |

| m/z of Base Peak | 97 |

| Other Significant m/z values | 45 |

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

For the analysis of trace levels of this compound in complex matrices such as food and beverages, Headspace Solid-Phase Microextraction (HS-SPME) is a widely used sample preparation technique. nih.govnih.govmdpi.com HS-SPME is a solvent-free method that involves exposing a coated fiber to the headspace (the gas phase above the sample) to adsorb volatile and semi-volatile compounds. mdpi.com The adsorbed analytes are then thermally desorbed into the GC-MS system for analysis. The choice of fiber coating is crucial for the efficient extraction of sulfur compounds. chromatographyonline.comresearchgate.net

Combining HS-SPME with comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GC×GC-TOFMS) offers enhanced separation power and sensitivity. gcms.cznih.gov This advanced technique is particularly beneficial for resolving co-eluting compounds in highly complex samples, such as coffee aroma, where numerous volatile sulfur compounds are present. researchgate.netnih.govacs.org The high resolving power of GC×GC allows for a more detailed and accurate profiling of volatile compounds, including this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of polar and thermally labile molecules. wikipedia.org Unlike EI, ESI typically produces protonated molecules ([M+H]⁺) or other adduct ions with minimal fragmentation. wikipedia.org This makes it an excellent tool for determining the molecular weight of a compound.

While ESI is more commonly applied to larger biomolecules, it can also be used for the analysis of smaller organosulfur compounds. txst.edu The direct analysis of nonpolar compounds like some thiols by ESI can be challenging due to their poor ionization efficiency. However, derivatization techniques can be employed to introduce a readily ionizable group onto the thiol molecule, thereby enhancing its ESI-MS signal. Another approach involves the use of metal complexes, such as palladium chloride (PdCl₂), which can form radical cations with sulfur compounds in the gas phase, allowing for their detection by ESI-MS. txst.edu Tandem mass spectrometry (MS/MS) can then be performed on the resulting ions to induce fragmentation and obtain structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for investigating the electronic transitions within a molecule. For this compound, this method provides insight into the electronic structure of the thiophene chromophore and the influence of the methanethiol substituent. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly its system of π-electrons and the presence of non-bonding electrons.

The electronic absorption spectrum of thiophene-based compounds is dominated by transitions involving the π-electrons of the aromatic ring. nih.govresearchgate.net The core structure, the thiophene ring, acts as the primary chromophore—the part of the molecule responsible for absorbing light. rsc.org In conjugated systems like thiophene, the most significant electronic transitions are typically π → π* transitions, where an electron is promoted from a bonding π orbital (the Highest Occupied Molecular Orbital, or HOMO) to an anti-bonding π* orbital (the Lowest Unoccupied Molecular Orbital, or LUMO). nih.govlibretexts.org

The presence of the methanethiol (-CH₂SH) group at the 2-position of the thiophene ring modifies the electronic properties of the chromophore. The sulfur atom in the thiol group possesses non-bonding electrons (lone pairs) which can interact with the π-system of the thiophene ring. agroparistech.fr Functional groups with lone pairs that are attached to a chromophore are known as auxochromes. researchgate.net This interaction can lead to two main effects:

Hyperchromic Effect : This refers to an increase in the molar absorptivity (ε), meaning the molecule absorbs light more intensely.

Additionally, the sulfur heteroatom allows for the possibility of n → π* transitions, where a non-bonding electron from the sulfur is promoted to an anti-bonding π* orbital. researchgate.netfiveable.me These transitions are generally weaker (lower molar absorptivity) and occur at longer wavelengths compared to π → π* transitions. libretexts.org

While extensive experimental data for this compound is not widely published, its spectral characteristics can be predicted based on the known behavior of thiophene and related substituted compounds. Unsubstituted thiophene exhibits a strong π → π* absorption band around 235 nm. rsc.org The attachment of the methanethiol group is expected to cause a bathochromic shift. In the absence of direct experimental values, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) serve as powerful tools for reliably predicting the electronic absorption spectra of such molecules. nih.govresearchgate.netchemrxiv.org

The following table provides a comparison of the experimental absorption maximum for the parent thiophene molecule and the theoretically predicted values for this compound, illustrating the expected bathochromic shift.

| Compound | Chromophore | λmax (nm) | Transition Type | Data Source |

|---|---|---|---|---|

| Thiophene | Thiophene Ring | ~235 | π → π | Experimental |

| This compound | Substituted Thiophene Ring | >235 (Predicted) | π → π | Theoretical/Predicted |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the properties of thiophene (B33073) and its derivatives at the molecular level. These computational methods allow for the detailed analysis of electronic structures, conformational landscapes, and reaction energetics, providing insights that complement experimental findings. For 2-Thiophenemethanethiol, while specific DFT studies are limited, a wealth of theoretical work on closely related thiophene compounds provides a strong basis for understanding its behavior.

DFT calculations are frequently employed to analyze the electronic properties of thiophene derivatives. mdpi.com These studies often focus on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as the energy gap between them is a key indicator of a molecule's chemical reactivity and electronic transport properties. rdd.edu.iq For substituted thiophenes, the nature and position of the substituent can significantly influence the energies of these frontier orbitals. mdpi.com

Theoretical calculations have shown that the degree of aromaticity in thiophene is less than that of benzene (B151609). wikipedia.orgderpharmachemica.com The sulfur atom's lone pairs are delocalized within the π-electron system, contributing to its aromatic character. wikipedia.org DFT studies on various thiophene derivatives have calculated electronic properties such as ionization potential, electron affinity, and chemical hardness. rdd.edu.iq For instance, a study on 2-thiophene carboxylic acid thiourea (B124793) derivatives provided insights into how different substituents affect these electronic parameters. mdpi.com

Core-level spectroscopy, such as X-ray Photoelectron Spectroscopy (XPS), provides information about the chemical environment of atoms in a molecule. DFT calculations can predict core-electron binding energies (CEBEs) with high accuracy, aiding in the interpretation of experimental spectra. ubc.caresearchgate.net For thiophene, DFT has been used to calculate the C1s and S2p binding energies. researchgate.netscm.com These calculations show a chemical shift between the carbon atoms at the C2/C5 and C3/C4 positions due to their different proximity to the sulfur heteroatom. scm.com Studies on substituted thiophenes have further demonstrated that the energies of core-level transitions, particularly the 1s → (S–C)π* transition, are sensitive to the electron-donating or withdrawing nature of the substituent. acs.org

Table 1: Calculated Electronic Properties of a Thiophene Derivative (Thiophene-2-carboxylate)

| Property | Calculated Value |

| HOMO Energy | -4.994 eV |

| LUMO Energy | -1.142 eV |

| Energy Gap | 3.852 eV |

| Ionization Potential | 4.994 eV |

| Electron Affinity | 1.142 eV |

| Chemical Potential | -3.068 eV |

| Data derived from a DFT study on a substituted thiophene derivative. nih.gov |

The flexibility of the methanethiol (B179389) side chain in this compound allows for different spatial orientations, or conformations, which can be investigated using DFT. Conformational analysis involves calculating the potential energy surface as a function of dihedral angles to identify stable isomers and the energy barriers for rotation between them.

Table 2: Theoretical Rotational Barriers in Bithiophene (An Analogous System)

| Level of Theory | Torsional Angle (θ) | Barrier Height (kcal/mol) |

| HF/6-31G(d) | ~90° | 2.5 |

| B3LYP/6-31G(d) | ~90° | 1.5 |

| Data illustrates the effect of electron correlation on the calculated rotational barrier in a related thiophene compound. acs.org |

DFT is a powerful tool for mapping out the reaction pathways and calculating the activation energies for chemical transformations. This involves locating the transition state structures and calculating the energy difference between the reactants, transition state, and products.

For thiophene and its derivatives, DFT has been used to study various reactions, including cycloadditions and pyrolysis. chemrxiv.orgacs.org In a study of [4+2] cycloaddition reactions, DFT calculations showed that the energy barrier for thiophene is higher than for furan (B31954), which is attributed to thiophene's greater aromaticity. chemrxiv.org The calculated barrier for the initial cycloaddition of thiophene was found to be approximately 41 kcal/mol. chemrxiv.org Another theoretical study on the unimolecular pyrolysis of thiophene mapped out multiple decomposition channels and their associated energy barriers, identifying the most favorable pathways at high temperatures. acs.orgbohrium.com These studies demonstrate the utility of DFT in predicting the kinetics and mechanisms of reactions involving the thiophene ring, which would be applicable to reactions of this compound.

Table 3: Calculated Energy Barriers for Thiophene Reactions

| Reaction Type | Reactants | Products | Activation Energy (Ea) |

| [4+2] Cycloaddition | Thiophene + Ethylene | Cycloadduct | ~41 kcal/mol |

| Pyrolysis (H-shift) | Thiophene | Intermediate 5 | 86.31 kcal/mol |

| Pyrolysis (Ring Opening) | Thiophene | Intermediate 3 | 73.19 kcal/mol |

| Data from DFT studies on the reactivity of the parent thiophene molecule. chemrxiv.orgacs.org |

To gain a deeper understanding of intermolecular interactions, energy decomposition analysis (EDA) methods can be applied to DFT results. EDA partitions the total interaction energy into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion forces. rsc.org While specific EDA studies on this compound are not available, this technique has been applied to various molecular complexes to elucidate the nature of their bonding. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful technique that analyzes the topology of the electron density, ρ(r), to define atomic basins, bond paths, and critical points. gla.ac.uk This analysis provides a rigorous definition of atoms within a molecule and characterizes the nature of chemical bonds (e.g., covalent vs. ionic) based on the properties of the electron density at the bond critical points. gla.ac.uk For sulfur-containing heterocycles, topological analysis can be used to quantify the characteristics of the C-S bonds and the delocalization of electrons within the aromatic ring. mdpi.com

The interaction of thiol-containing molecules with gold surfaces is a cornerstone of self-assembled monolayer (SAM) research. DFT calculations are instrumental in modeling these interactions, providing details on adsorption geometries, binding energies, and the electronic structure of the molecule-surface interface.

Table 4: Adsorption Properties of Thiolates on Au(111) from Computational Models

| Property | Description |

| Adsorption Mechanism | Dissociative chemisorption with S-H bond cleavage. |

| Primary Bonding | Strong covalent Au-S bond formation. |

| Preferred Binding Sites | Varies; includes hollow, bridge, and adatom-mediated sites. |

| Role of van der Waals | Contributes to the stability and orientation of the organic backbone. |

| General findings from DFT studies on thiol-gold interactions. scispace.com |

Ab Initio Electron Propagator Outer-Valence Green's Function (OVGF) Calculations

Electron Propagator Theory (EPT) offers a sophisticated ab initio approach for the direct calculation of vertical ionization energies (VIEs) and electron affinities. auburn.edu The Outer-Valence Green's Function (OVGF) method is a specific implementation of EPT that is particularly effective for calculating the ionization potentials of outer valence electrons, where the single-particle picture is generally valid. ias.ac.in

OVGF calculations provide more accurate results than those based on Koopmans' theorem (which equates orbital energies with ionization potentials) because they account for both electron correlation and orbital relaxation effects upon ionization. ias.ac.in This method has been successfully applied to determine the VIEs of thiophene and its derivatives, showing good agreement with experimental data from photoelectron spectroscopy. ias.ac.in The accuracy of these methods is typically within 0.2-0.3 eV. nih.gov For this compound, OVGF calculations would be expected to provide reliable predictions of its valence ionization energies, offering insights into its electronic structure and reactivity. mdpi.com

Due to a lack of specific research findings for this compound in the areas of Relativistic Time-Dependent DFT Calculations and Molecular Dynamics Simulations for Adsorption Behavior, the requested article sections could not be generated.

Therefore, sections 4.3 and 4.4, which were requested to detail these specific computational investigations for this compound, cannot be provided at this time. Further research in the scientific community is required to produce the specific data needed to populate these sections accurately.

Chemical Reactivity and Reaction Mechanisms

Thiol-Mediated Reactions

The thiol group of 2-thiophenemethanethiol is the primary site for a variety of reactions, including several "click" chemistry processes known for their high efficiency, selectivity, and mild reaction conditions.

The thiol-ene reaction is a powerful method for forming carbon-sulfur bonds via the addition of a thiol across a carbon-carbon double bond (alkene). wikipedia.orgalfa-chemistry.com This reaction can proceed through two primary mechanisms: free-radical addition or Michael addition. wikipedia.org

The free-radical pathway is the most common, typically initiated by light (photochemical initiation) or heat in the presence of a radical initiator. wikipedia.orgnih.gov The process involves the generation of a thiyl radical (RS•) from this compound, which then adds to an alkene in an anti-Markovnikov fashion. wikipedia.orgnih.gov This creates a carbon-centered radical that subsequently abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the thioether product. nih.gov This reaction is highly efficient and stereoselective. wikipedia.org

Table 1: General Conditions for Thiol-Ene Reactions

| Parameter | Free-Radical Addition | Michael Addition |

|---|---|---|

| Initiation | UV light, thermal initiators (e.g., AIBN) | Base or nucleophile catalysis |

| Mechanism | Radical chain reaction | Nucleophilic conjugate addition |

| Regioselectivity | Anti-Markovnikov | Dependent on alkene substitution |

| Substrates | Wide range of alkenes, especially electron-rich or strained ones | Electron-deficient alkenes (e.g., acrylates) |

| Advantages | High yields, rapid, tolerant of various functional groups | Catalyst-driven, can proceed without radical initiators |

This interactive table summarizes typical conditions for the two main thiol-ene reaction pathways.

Similar to the thiol-ene reaction, the thiol-yne reaction involves the addition of a thiol to a carbon-carbon triple bond (alkyne). wikipedia.org This process is also typically mediated by radicals and proceeds via an anti-Markovnikov addition. wikipedia.org A key feature of the thiol-yne reaction is that it can proceed in a stepwise manner. The first addition of a thiol molecule to the alkyne yields a vinyl sulfide (B99878). rsc.org This intermediate can then react with a second thiol molecule, resulting in a 1,2-dithioether product. wikipedia.orgrsc.org This dual addition capability allows for the creation of more complex structures and crosslinked networks from a single alkyne site. rsc.org

The Thiol-Michael addition is a nucleophilic conjugate addition of a thiolate anion to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. alfa-chemistry.comresearchgate.net The reaction is typically catalyzed by a base, which deprotonates the thiol of this compound to form a more nucleophilic thiolate anion. alfa-chemistry.com This anion then attacks the β-carbon of the activated alkene. The resulting intermediate is subsequently protonated to yield the final thioether product. alfa-chemistry.com This method is highly effective for forming C-S bonds under mild, often catalyst-driven conditions.

The thiol group of this compound can be oxidized to form a disulfide bond (-S-S-). This reaction can occur between two molecules of this compound, resulting in a symmetrical disulfide. The formation of disulfide linkages is a reversible process. thermofisher.com These bonds can be cleaved back to thiols using reducing agents. nih.gov

This reversible nature is the basis for thiol-disulfide exchange, a reaction where a thiol (or thiolate) attacks a disulfide bond. This results in the formation of a new disulfide bond and a new thiol. This dynamic process is fundamental in the formation and rearrangement of disulfide-crosslinked networks in materials science and biology. nih.gov

Diels-Alder Cycloaddition Reactions Involving this compound as a Diene

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (typically an alkene) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the thiophene (B33073) ring acts as the diene component.

However, thiophene is significantly more aromatic than its furan (B31954) analog, making it a poor diene in thermally-driven Diels-Alder reactions. nih.govresearchtrends.net The high resonance energy of the thiophene ring means that a substantial energy barrier must be overcome to disrupt its aromaticity and allow it to participate in the cycloaddition. nih.govresearchtrends.net Consequently, reactions involving thiophene as a diene often require harsh conditions, such as very high pressures or temperatures, or the use of highly reactive dienophiles. nih.govresearchgate.net The reactivity of the thiophene ring can be enhanced by the introduction of substituents or through the use of Lewis acid catalysts like aluminum chloride (AlCl₃), which can promote the reaction even at room temperature and atmospheric pressure. nih.govnih.gov

Table 2: Comparison of Furan and Thiophene as Diels-Alder Dienes

| Property | Furan | Thiophene |

|---|---|---|

| Resonance Energy | 67 kJ/mol | 121 kJ/mol |

| Aromaticity | Low | High |

| Reactivity as Diene | Good | Poor |

| Reaction Conditions | Mild (often thermal) | Harsh (high pressure/temp) or catalyzed |

This interactive table compares the properties of furan and thiophene relevant to their participation in Diels-Alder reactions. researchtrends.net

Diels-Alder reactions are reversible, and the reverse reaction is known as the retro-Diels-Alder reaction. wikipedia.org This reverse process is favored at higher temperatures due to entropic factors. researchgate.net The stability of the resulting cycloadduct is a balance between thermodynamic and kinetic factors.

For cycloadditions involving furan and its derivatives, the formation of an endo adduct is often kinetically favored at lower temperatures, while the exo adduct is thermodynamically more stable. rsc.orgnih.gov Upon heating, the less stable endo adduct can undergo a retro-Diels-Alder reaction, and the liberated reactants can then recombine to form the more stable exo product. rsc.orgresearchgate.net The presence of a nucleophile, such as a thiol, has been shown to accelerate the kinetics of the retro-Diels-Alder reaction in furan-maleimide systems. rsc.org While specific studies on this compound adducts are limited, it is expected that the principles of thermodynamic versus kinetic control and the influence of temperature on the retro-Diels-Alder equilibrium would similarly apply to its cycloadducts. researchgate.netnih.gov

Interactions with Water: Hydrogen Bonding and Microsolvation Studies

The interaction of this compound with water is characterized by specific hydrogen bonding and microsolvation effects that have been elucidated through spectroscopic and computational studies. These investigations reveal the nuanced role of the thiol group and the thiophene ring in forming non-covalent bonds with water molecules.

Recent research utilizing chirped-pulse and Fabry-Perot Fourier-transform microwave spectroscopy on the monohydrate of this compound (thenyl mercaptan) has provided significant insights into its interaction with a single water molecule. nih.gov In this complex, water has been identified as the proton donor, forming a distinct hydrogen bond with the sulfur atom of the thiol group. nih.gov This primary interaction is an Ow-H···S hydrogen bond.

Furthermore, this primary hydrogen bond is supplemented by secondary interactions between the water molecule and the π-system of the thiophene ring. nih.gov These are characterized as Ow-H···π interactions. The presence of these combined interactions stabilizes the this compound-water cluster. Spectroscopic data also indicate that the water molecule within this complex is not static; it retains internal mobility, as evidenced by tunneling doublings in the rotational spectrum, which confirms an internal rotation motion of the water molecule within the cluster. nih.gov

Computational methods, including density-functional-theory (DFT) molecular orbital calculations, binding energy decomposition, and topological analysis of the electronic density, have complemented these experimental findings. nih.gov These calculations provide a deeper understanding of the comparative effects of hydrogen bonding of water to thiol groups versus alcohol groups, contributing to the broader knowledge of hydrogen bonding involving sulfur centers. nih.gov

The following table summarizes the key hydrogen bonding interactions identified in the this compound-water monohydrate complex:

| Interacting Molecules | Primary Hydrogen Bond Type | Secondary Interaction | Role of this compound | Role of Water |

| This compound & Water | Ow-H···S | Ow-H···π | Proton Acceptor | Proton Donor |

Applications in Materials Science and Surface Chemistry

Self-Assembled Monolayers (SAMs) on Metal Surfaces

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously by the adsorption of molecules onto a substrate. 2-Thiophenemethanethiol and its derivatives are excellent candidates for forming SAMs, particularly on noble metal surfaces like gold, due to the strong affinity of sulfur for these metals.

The formation of a this compound SAM on a gold substrate is a well-defined process driven by the strong, semi-covalent interaction between sulfur and gold atoms. mdpi.com This interaction is estimated to be around 45 kcal/mol, leading to the formation of a stable gold-thiolate (Au-S) bond. mdpi.com

The adsorption process from a solution typically follows a two-step kinetic model. rsc.orgfigshare.com The first stage is characterized by the rapid, diffusion-controlled adsorption of molecules onto the gold surface, leading to the formation of a disordered monolayer with about 80-90% surface coverage within the first few minutes. rsc.org This is followed by a much slower second stage, which can take several hours, where the molecules rearrange and organize into a densely packed, quasi-crystalline structure. rsc.orgfigshare.com This ordering is driven by intermolecular van der Waals interactions between the adjacent thiophene (B33073) rings, which cause the molecules to adopt a preferred orientation to maximize packing density. mdpi.com

On a typical Au(111) surface, alkanethiols form a well-known (√3 × √3)R30° structure, and similar packing is expected for this compound. mdpi.com In this arrangement, the molecular chains are tilted at an angle of approximately 30 degrees from the surface normal to optimize the intermolecular forces. mdpi.com X-ray and ultraviolet photoelectron spectroscopies (XPS and UPS) have confirmed the formation of surface thiolate bonds and the assembly of thiophene rings at the outer surface of the monolayer. mrforum.com

Table 1: Key Aspects of this compound Adsorption on Gold

| Feature | Description |

| Driving Force | Strong, semi-covalent bond formation between the sulfur headgroup and gold atoms (gold-thiolate bond). mdpi.com |

| Kinetics | A two-step process: an initial fast adsorption followed by a slower reorganization and ordering phase. rsc.orgfigshare.com |

| Intermolecular Forces | Van der Waals interactions between adjacent thiophene rings contribute to the ordering and stability of the monolayer. mdpi.com |

| Resulting Structure | Formation of a densely packed, quasi-crystalline monolayer, often with a (√3 × √3)R30° lattice structure on Au(111). mdpi.com |

| Molecular Orientation | Molecules are typically tilted with respect to the surface normal to maximize packing efficiency. mdpi.com |

The true utility of thiophene-thiol SAMs lies in the ability to tailor the properties of a surface at the molecular level. The exposed thiophene ring serves as a chemical platform that can be modified with various functional groups before the SAM is formed. rsc.org This allows for precise control over the surface's chemical and physical properties.

By introducing different functional groups onto the thiophene ring, researchers can systematically alter surface characteristics such as:

Wettability: The hydrophobicity or hydrophilicity of the surface can be tuned by adding nonpolar (e.g., alkyl chains) or polar (e.g., hydroxyl, carboxyl) groups, respectively.

Chemical Reactivity: Surfaces can be designed to participate in specific chemical reactions or to resist non-specific binding.

Biological Interactivity: Studies have shown that thin films of thiophene derivatives can be used to control biological interactions, such as reducing the adhesion of cancer cells. researchgate.netnih.gov This highlights the potential for creating biocompatible or bio-instructive surfaces.

Electronic Properties: The conjugated π-system of the thiophene ring means that its electronic properties can be modified, influencing the surface's conductivity and work function.

This ability to engineer surface properties makes thiophene-thiol SAMs valuable in applications ranging from biosensors and medical implants to molecular electronics and corrosion inhibition. rsc.orgresearchgate.net

Conjugation to Nanoparticles for Controlled Release Systems

The strong binding of the thiol group to metal nanoparticles allows this compound to act as a versatile linker molecule for creating functionalized nanomaterials. These systems can be designed to release a "payload" (e.g., a drug molecule) in response to a specific external stimulus.

Iron oxide magnetic nanoparticles (MNPs) can be functionalized with this compound or its derivatives to create smart drug delivery systems. mdpi.com In this design, the thiol group anchors a thermally sensitive component to the MNP surface. This component, often a polymer, is designed to hold a payload molecule at a physiological temperature.

The release mechanism is triggered by applying an external alternating magnetic field (AMF). The MNPs absorb energy from the AMF and convert it into localized heat, a phenomenon known as magnetic hyperthermia. This temperature increase causes the thermally-responsive linker to undergo a conformational change (e.g., a polymer collapsing or a bond breaking), which releases the attached payload specifically at the target site. This approach offers a high degree of spatial and temporal control over drug release, minimizing systemic side effects.

Silver nanoparticles (AgNPs) can be functionalized using this compound to create light-responsive systems. The thiol group ensures stable conjugation of a payload or a linker system to the nanoparticle surface. nih.gov The release mechanism relies on incorporating a photolabile (light-sensitive) molecule into the system.

This can be achieved in two primary ways:

The payload itself is linked to the thiol via a photocleavable bond.

A photolabile molecule is co-attached to the nanoparticle surface alongside the payload-carrying thiol.

When the system is irradiated with light of a specific wavelength (e.g., UV or near-IR), the photolabile component absorbs the energy and undergoes a chemical reaction, such as bond cleavage. researchgate.net This reaction triggers the release of the payload from the nanoparticle surface. This technique is particularly promising for applications requiring on-demand release, as light can be precisely controlled in terms of location, duration, and intensity.

Polymeric Materials Design and Preparation

This compound serves as a valuable building block in the design and synthesis of advanced polymeric materials. Both the thiophene ring and the thiol group can be actively involved in polymerization processes, leading to materials with unique properties.

The thiophene moiety is a well-known component of conducting polymers. Thiophene derivatives can be polymerized through chemical or electrochemical methods to form polythiophenes, which are materials of great interest for applications in organic electronics, such as transistors, LEDs, and solar cells. This compound can be incorporated into these polymer chains, with the thiol group available for further reactions, such as cross-linking or grafting the polymer to a surface.

Furthermore, thiophene derivatives have been synthesized and used as functional additives in commodity polymers. For instance, they have been incorporated into poly(vinyl chloride) (PVC) films as photostabilizers, where they absorb UV radiation and dissipate the energy, thereby preventing degradation of the polymer matrix. This demonstrates the role of thiophene-based molecules in enhancing the performance and lifetime of existing materials.

Sulfur-Containing Polymers

Information regarding the use of this compound as a monomer for the synthesis of sulfur-containing polymers is not extensively documented in publicly available research. While the general synthesis of polythiophenes and other sulfur-containing polymers is a well-established field, specific studies detailing the polymerization of this compound, its reaction kinetics, and the properties of the resulting polymers are not available.

Hydrogels and Energy Storage Materials

There is a lack of specific research on the application of this compound in the formation of hydrogels or as a component in energy storage materials. The principles of thiol-ene chemistry suggest that this compound could potentially be used as a crosslinker or a functional monomer in hydrogel synthesis. Similarly, the conductive nature of polythiophenes points to a potential role for polymers derived from this compound in energy storage applications. However, without experimental data and research findings, it is not possible to provide a detailed and accurate account of its performance and specific applications in these areas.

Biological and Environmental Considerations

Environmental Fate and Impact Studies

Biodegradation Pathways

The biodegradation of 2-Thiophenemethanethiol is informed by studies on its parent compound, thiophene (B33073), and related derivatives. Thiophene itself is generally recalcitrant to biodegradation when it is the sole source of carbon and energy. researchgate.netoecd.orgresearchgate.net However, it can be degraded through cometabolism, a process where microbes utilize another compound (a primary substrate) for growth and fortuitously degrade the thiophene. researchgate.netdtu.dkdtu.dk Common primary substrates that facilitate thiophene degradation include benzene (B151609), toluene, and ethylbenzene. oecd.orgdtu.dk

Bacterial strains capable of degrading thiophene derivatives have been isolated from various environments. For instance, bacteria from the genera Rhodococcus and Vibrio can utilize thiophene-2-carboxylate (B1233283) as a sole source of carbon and energy, breaking it down completely to sulfate, carbon dioxide, and biomass. nih.govnih.gov

The likely initial step in the aerobic biodegradation pathway involves the oxidation of the sulfur atom in the thiophene ring. dtu.dk This is supported by the identification of thiophene S-oxide dimers as metabolites during the cometabolism of thiophene with benzene. researchgate.netdtu.dk These dimers are thought to form via a Diels-Alder condensation between two unstable thiophene S-oxide molecules. researchgate.netdtu.dk For this compound, a similar pathway would likely involve initial enzymatic oxidation at the ring's sulfur atom, followed by ring cleavage and subsequent degradation of the aliphatic side chain.

Photolysis and Hydrolysis in Aqueous Solutions

This compound's stability in aqueous environments is largely governed by its resistance to hydrolysis and its susceptibility to photolysis. Due to the absence of hydrolyzable functional groups, the parent compound thiophene is not expected to undergo hydrolysis in water. oecd.org This was confirmed in studies showing no degradation of thiophene in water at pH 4, 7, and 9 over five days. oecd.org

While data on aqueous photolysis is limited, information on atmospheric degradation provides insight into its photochemical reactivity. In the atmosphere, vapor-phase thiophene is degraded by reacting with photochemically-produced hydroxyl (OH) and nitrate (B79036) (NO₃) radicals. nih.gov The estimated atmospheric half-lives are approximately 40 hours for the reaction with hydroxyl radicals and 2.5 hours during nighttime for the reaction with nitrate radicals. nih.gov This indicates that photochemical processes are a significant degradation pathway for thiophenic structures in the environment.

Adsorption/Desorption Behavior in Soils

The mobility and persistence of this compound in soil are influenced by its adsorption and desorption characteristics. The behavior of thiophene derivatives in soil is dictated by factors such as soil composition, pH, and temperature. The organic carbon content and clay fraction of the soil are particularly crucial in the adsorption of such compounds.

Based on data for the parent compound, thiophene is expected to have moderate mobility in soils. nih.gov Its estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) value of 230 suggests that it will exhibit some level of adsorption to soil particles, which can limit its potential for leaching into groundwater. nih.gov Adsorption is likely to occur on heterogeneous surfaces within the soil matrix, involving a range of adsorption energies.

Potential Environmental Contamination and Risk Assessment

The environmental risk profile of this compound can be inferred from data on thiophene. Thiophene is a naturally occurring substance found in fossil fuels like coal tar and petroleum and may be released into the environment from industrial use. nih.gov Monitoring data has confirmed the presence of thiophene in environmental compartments such as sediment, albeit at low concentrations (0.0002 - 0.0015 µg/g dry weight). oecd.org

From a risk assessment perspective, thiophene exhibits properties that indicate a hazard to the environment. oecd.org It shows acute toxicity to aquatic organisms, with toxicity values for fish and invertebrates falling in the range of 10 to 100 mg/L. oecd.org While it is not considered readily biodegradable, it is also not expected to have a high potential for bioaccumulation. oecd.org In animal studies, thiophene has been shown to cause neuronal degeneration, highlighting its potential as a neurotoxin. nih.gov Therefore, the release of this compound into the environment could pose risks to aquatic ecosystems and soil health.

Table 2: Environmental Hazard Profile of Thiophene

| Parameter | Finding | Implication |

| Biodegradability | Not readily biodegradable oecd.org | Potential for persistence in the environment. |

| Aquatic Toxicity | Acute toxicity (10-100 mg/L) for fish and invertebrates oecd.org | Poses a hazard to aquatic life. |

| Bioaccumulation | Not expected to have high bioaccumulation potential oecd.org | Lower risk of concentrating up the food chain. |

| Mobility in Soil | Moderate mobility (Koc ~230) nih.gov | Some potential for leaching, but moderated by adsorption. |

Analytical Detection in Environmental Samples

The detection and quantification of this compound in environmental samples like water, soil, or air rely on advanced analytical chemistry techniques. The primary methods for identifying thiols are based on chromatography coupled with mass spectrometry.

Gas chromatography-mass spectrometry (GC-MS) is a well-suited technique for analyzing volatile and semi-volatile sulfur compounds. The NIST (National Institute of Standards and Technology) spectral library contains mass spectrum data for this compound, which allows for its positive identification when a sample is analyzed by GC-MS. nist.gov

For less volatile thiols or for analysis in complex matrices, ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS) is often employed. To enhance sensitivity and selectivity, thiols can be derivatized before analysis. This involves reacting the thiol group with a specific reagent to create a derivative that is more easily detected.

Thiophenes as Biomarkers and Pyrolysis Products

Thiophenes, a class of sulfur-containing heterocyclic compounds, hold significant importance in various biological and environmental contexts. Their stability and distinct formation pathways make them valuable as chemical indicators, or biomarkers, in geological and astrobiological studies. Furthermore, they are common products of pyrolysis, the thermal decomposition of organic material, providing insights into the composition of the original organic matter and the conditions of its transformation.

Thiophenes as Biomarkers

In geochemistry, biomarkers are complex organic compounds found in rocks, sediments, and crude oil that can be traced back to a biological origin. opuskinetic.com These "molecular fossils" provide valuable information about the organisms and environmental conditions of the past. fiveable.me Thiophenes and their derivatives, such as benzothiophenes, are considered secondary biomarkers. nih.gov They are formed through the incorporation of sulfur into biomolecules during early diagenesis (the process of sediment turning into rock). gfz-potsdam.de This process preserves the original carbon skeleton of the biological precursor, such as functionalized lipids. nih.gov

Organic sulfur compounds, including thiophenes, are often more stable under sulfide-rich geological conditions than their biological precursors, allowing them to be preserved in ancient sedimentary rocks over geological timescales. nih.gov For this reason, they are crucial in petroleum forensics for correlating crude oil to its source rock. opuskinetic.comleco.co.jp The distribution and type of thiophenic compounds in petroleum can infer characteristics of the original depositional environment. opuskinetic.comnih.gov For example, the presence of certain thiophenes can indicate anoxic depositional environments. leco.co.jp Thiophene-bearing quinones have also been proposed as potential biomarkers in astrobiology due to their stability. researchgate.net The detection of thiophenes in Martian sediments by the Curiosity rover has spurred discussions about their potential origin, which could be either biotic or abiotic. nih.govgfz-potsdam.de

Oligothiophenes, which consist of several linked thiophene rings, have also found applications as fluorescent markers in biological research. nih.gov Their stable and strong fluorescence allows them to be attached to molecules like proteins and oligonucleotides for use in hybridization studies and cell imaging. nih.govdntb.gov.ua

Table 1: Thiophenic Compounds as Geological and Astrobiological Biomarkers

| Biomarker Type | Context of Discovery | Inferred Information |

| Thiophene Derivatives (e.g., Benzothiophenes) | Ancient sedimentary rocks, crude oil, kerogen nih.govgfz-potsdam.de | Preserves carbon skeleton of original biomolecules (e.g., lipids), indicates past biological activity. nih.gov |

| Thiophenes in Petroleum | Crude oil reservoirs leco.co.jpnih.gov | Helps correlate oil to source rock, provides information on depositional environment and thermal maturity. opuskinetic.comleco.co.jp |

| Thiophenes on Mars | Martian sediments (detected by Curiosity rover) nih.govresearchgate.net | Potential indicator of past life (biotic origin) or specific geological processes (abiotic origin). gfz-potsdam.de |

| Thiophene-bearing Quinones | Proposed for astrobiological detection researchgate.net | High stability over geological timescales makes them a durable potential biomarker. researchgate.net |

Thiophenes as Pyrolysis Products

Pyrolysis is a thermochemical decomposition of organic material at elevated temperatures in the absence of oxygen. Thiophenes are common products when sulfur-rich organic matter undergoes pyrolysis. nih.gov This process is observed in various natural and industrial settings.

In geology, the hydrothermal pyrolysis of organic material, such as in submarine basins, can produce thiophene derivatives. nih.gov Thiophenes are also detected in volcanic gas discharges and fluid emissions associated with hydrothermal systems. nih.govresearchgate.net

In the context of fossil fuels, thiophenic sulfur compounds are significant components released during coal pyrolysis. nih.gov The thermal cracking of the macromolecular structure of coal at temperatures between 600°C and 800°C releases compounds like benzothiophene (B83047) and dibenzothiophene. nih.gov The amount of these thiophenic compounds produced is directly related to the organic sulfur content of the coal and the pyrolysis temperature. nih.gov Similarly, the pyrolysis of asphaltenes, which are complex hydrocarbon mixtures in crude oil, also yields thiophenes. nih.gov Theoretical studies show that the unimolecular pyrolysis of the basic thiophene molecule is initiated by hydrogen migrations and primarily produces thioketene (B13734457) and ethyne (B1235809) as major products. acs.orgresearchgate.netresearchgate.net

Table 2: Formation of Thiophenic Compounds via Pyrolysis

| Source Material | Pyrolysis Conditions | Major Thiophenic Products | Significance |

| Sulfur-rich Coal | 600°C - 1300°C | Benzothiophene, Dibenzothiophene | Understanding sulfur content and behavior in fossil fuels. nih.gov |